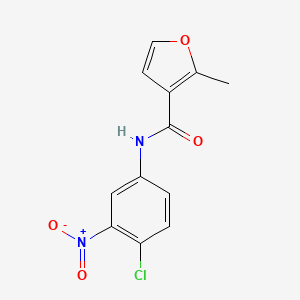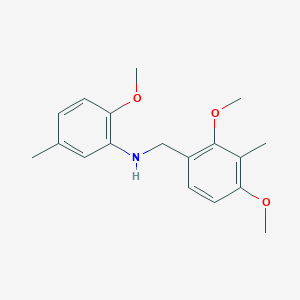
(2,4-dimethoxy-3-methylbenzyl)(2-methoxy-5-methylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dimethoxy-3-methylbenzyl)(2-methoxy-5-methylphenyl)amine, also known as DOM, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in the 1960s and has been used in scientific research to study the effects of psychoactive drugs on the brain. The purpose of
Mecanismo De Acción
(2,4-dimethoxy-3-methylbenzyl)(2-methoxy-5-methylphenyl)amine acts as a partial agonist at the serotonin 5-HT2A receptor, which leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This increase in neurotransmitter release is responsible for the psychoactive effects of this compound, including altered perception, mood, and thought processes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to reduced blood flow to the extremities. In addition, this compound has been found to increase the levels of stress hormones such as cortisol and adrenaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,4-dimethoxy-3-methylbenzyl)(2-methoxy-5-methylphenyl)amine has been used in scientific research to study the effects of psychoactive drugs on the brain. Its high affinity for the serotonin 5-HT2A receptor makes it a useful tool for studying the role of this receptor in regulating mood, cognition, and perception. However, its psychoactive effects and potential for abuse make it a difficult substance to work with in a laboratory setting.
Direcciones Futuras
There are several future directions for research on (2,4-dimethoxy-3-methylbenzyl)(2-methoxy-5-methylphenyl)amine. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor, which could have therapeutic applications for a range of psychiatric disorders. Another area of interest is the development of new techniques for studying the effects of psychoactive drugs on the brain, such as brain imaging and electrophysiology. Finally, there is a need for further research into the long-term effects of this compound use on the brain and body, as well as the potential for addiction and abuse.
Métodos De Síntesis
The synthesis of (2,4-dimethoxy-3-methylbenzyl)(2-methoxy-5-methylphenyl)amine involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with nitroethane, followed by reduction with sodium borohydride to produce 2,4-dimethoxy-3-methylamphetamine (Mescaline analogue). The final step involves the reaction of 2,4-dimethoxy-3-methylamphetamine with 2-methoxy-5-methylbenzaldehyde to produce this compound.
Aplicaciones Científicas De Investigación
(2,4-dimethoxy-3-methylbenzyl)(2-methoxy-5-methylphenyl)amine has been used in scientific research to study the effects of psychoactive drugs on the brain. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is responsible for regulating mood, cognition, and perception. Studies have shown that this compound can induce visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes.
Propiedades
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-methoxy-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-6-8-17(21-4)15(10-12)19-11-14-7-9-16(20-3)13(2)18(14)22-5/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSCAHIAVRQPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=C(C(=C(C=C2)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B5804793.png)
![3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5804799.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5804804.png)
![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5804811.png)
![2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5804820.png)
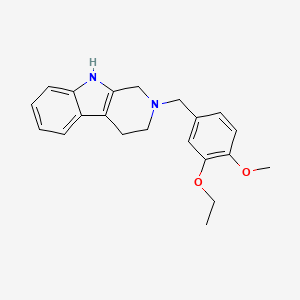
![1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5804825.png)
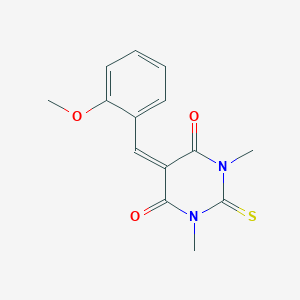
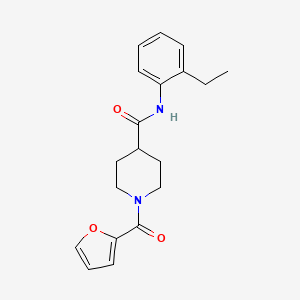
![dimethyl 5-[(2,2-dimethylpropanoyl)amino]isophthalate](/img/structure/B5804853.png)
![3-benzyl-2-hydrazino-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5804862.png)
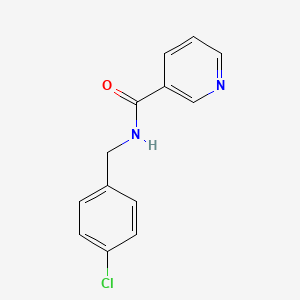
![N-[5-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5804865.png)
